2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone
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Overview
Description
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is a heterocyclic compound that contains both an amino group and an azido group attached to a benzothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone typically involves the following steps:
Formation of the Benzothiazolone Ring: The initial step involves the cyclization of o-aminothiophenol with carbonyl compounds to form the benzothiazolone ring.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide or other azide sources.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation Products: Nitrobenzothiazolone, nitrosobenzothiazolone.
Reduction Products: Aminobenzothiazolone.
Substitution Products: Various substituted benzothiazolones depending on the reagents used.
Scientific Research Applications
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. The amino group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone
- 2-Amino-6-iodo-5,6-dihydro-7(4H)-benzothiazolone
Uniqueness
2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may contain different substituents, such as halogens, which have different chemical properties and reactivities.
Properties
IUPAC Name |
2-amino-6-azido-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5OS/c8-7-10-4-2-1-3(11-12-9)5(13)6(4)14-7/h3H,1-2H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNGPTXAMUUJRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1N=[N+]=[N-])SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648043 |
Source
|
Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001648-74-3 |
Source
|
Record name | 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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